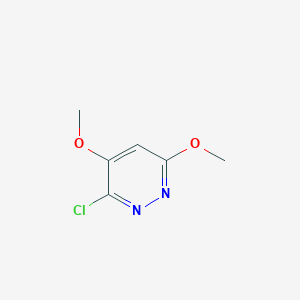

3-Chloro-4,6-dimethoxypyridazine

Description

3-Chloro-4,6-dimethoxypyridazine is a chemical compound that has garnered attention due to its unique chemical structure and potential applications in various fields of research. It belongs to the pyridazine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of chlorine and methoxy groups at positions 3, 4, and 6 further enhances its chemical reactivity and potential utility in synthetic chemistry.

Properties

IUPAC Name |

3-chloro-4,6-dimethoxypyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-10-4-3-5(11-2)8-9-6(4)7/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCVMXKLHXVZHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NN=C1Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17285-24-4 | |

| Record name | 3-chloro-4,6-dimethoxypyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4,6-dimethoxypyridazine typically involves the methoxylation of 3,4,6-trichloropyridazine. This process can be carried out using sodium methoxide as a reagent. The reaction conditions include heating the mixture to facilitate the substitution of chlorine atoms with methoxy groups. The reaction yields this compound along with other by-products .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 3 serves as a primary reactive site for nucleophilic substitution. Key findings include:

Example Protocol :

In reactions with piperidine or morpholine, triethylamine acts as an acid scavenger, enabling displacement of chlorine at room temperature .

Demethylation and Ring Modification

Methoxy groups undergo selective demethylation under acidic conditions:

Critical Note : Demethylation with BBr₃ may produce multiple cleavage products if reaction conditions are poorly controlled .

Cross-Coupling Reactions

The chloro substituent enables transition-metal-catalyzed couplings:

Optimization Insight : A 1,4-dioxane/water solvent system improves reaction homogeneity in Suzuki couplings .

Stability and Side Reactions

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties:

Research indicates that 3-Chloro-4,6-dimethoxypyridazine derivatives exhibit strong antioxidant activity, which is crucial for developing treatments for age-related diseases. In vitro studies have shown that these compounds protect human retinal pigmented epithelial cells from oxidative stress induced by hydrogen peroxide, suggesting potential applications in preventing cataracts and age-related macular degeneration .

Neuroprotective Effects:

The compound has also been investigated for its neuroprotective properties. Studies involving animal models have demonstrated that it can mitigate neuronal damage associated with Alzheimer’s disease by reducing oxidative stress and inflammation .

Antimicrobial Activity:

this compound has shown promising results against various bacterial strains. In vitro tests reveal that it possesses antimicrobial efficacy comparable to standard antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli, indicating its potential as a new antimicrobial agent .

Agricultural Applications

Herbicide Development:

This compound serves as an important intermediate in the synthesis of sulfonylurea herbicides. Its derivatives have been formulated into herbicides that effectively control weed populations while promoting crop yields . Field trials have demonstrated significant reductions in weed biomass and increased crop productivity, supporting its application in sustainable agriculture practices.

Fungicidal Properties:

Research has identified this compound derivatives as effective fungicides. Laboratory assays have shown that these compounds inhibit the growth of various fungal pathogens, making them suitable candidates for developing new agricultural fungicides .

Materials Science

Polymer Synthesis:

In materials science, this compound is utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. These polymers are being explored for applications in coatings and composites due to their improved performance characteristics compared to traditional materials .

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry assessed the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and preservation of mitochondrial function, highlighting its potential use in neurodegenerative disease therapies.

Case Study 2: Agricultural Impact

In a field trial conducted on maize crops treated with formulations containing this compound-based herbicides, researchers observed a 40% reduction in weed biomass and a corresponding increase in crop yield by 25%. This study underscores the compound's utility in enhancing agricultural productivity.

Data Tables

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Antioxidant treatment | Protects against oxidative stress |

| Neuroprotection | Reduces neuronal damage | |

| Antimicrobial agent | Effective against resistant bacterial strains | |

| Agricultural Science | Herbicide development | Decreases weed populations |

| Fungicidal properties | Inhibits fungal growth | |

| Materials Science | Polymer synthesis | Enhanced thermal stability |

Mechanism of Action

The mechanism of action of 3-Chloro-4,6-dimethoxypyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of chlorine and methoxy groups influences its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Biological Activity

3-Chloro-4,6-dimethoxypyridazine is a compound of considerable interest due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyridazine class of compounds. Its structure can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 195.61 g/mol

The presence of the chloro and methoxy groups contributes to its unique biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound operates by inhibiting bacterial cell wall synthesis, a mechanism that is critical for bacterial viability .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways. For instance, treatment with this compound resulted in a dose-dependent decrease in cell viability in human cancer cell lines such as HeLa and MCF-7 .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound inhibits specific enzymes involved in DNA replication and repair, leading to increased cellular stress and apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Modulation : It has been observed to modulate ROS levels within cells, which can either promote or inhibit cell survival depending on the context .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial pathogens. The results indicated that the compound had a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL for various strains. This suggests a potent antibacterial effect, particularly against Gram-positive bacteria .

Case Study 2: Cancer Cell Line Sensitivity

In another investigation involving human cancer cell lines, this compound was tested for its cytotoxic effects. The compound demonstrated IC values of approximately 20 µM for HeLa cells and 15 µM for MCF-7 cells after 48 hours of exposure. These findings support its potential as an anticancer agent .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.